
Rhod-5N
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Overview
Description
Rhod-5N is a fluorescent calcium ion (Ca²⁺) probe widely used in biological and environmental research due to its unique spectral properties and moderate Ca²⁺ binding affinity. Structurally, it consists of a rhodamine-like fluorophore conjugated to a BAPTA-derived Ca²⁺-chelating moiety, enabling Ca²⁺-dependent fluorescence enhancement without spectral shifts . Key characteristics include:
- Binding Affinity: this compound exhibits a dissociation constant (Kd) of ~320 µM for Ca²⁺, making it suitable for measuring Ca²⁺ concentrations in the range of 10 µM–1 mM .
- Spectral Properties: It has an excitation/emission maximum of 551/576 nm, ideal for visible-light excitation systems .
- Selectivity: Unlike many Ca²⁺ indicators, this compound shows minimal sensitivity to Mg²⁺, even at concentrations up to 100 mM .
- Cell Permeability: The tripotassium salt form is cell-impermeant and requires microinjection or mechanical loading (e.g., via patch pipettes) for intracellular use. The acetoxymethyl (AM) ester derivative (this compound AM) is cell-permeant, enabling live-cell imaging .
- Applications: this compound is employed in diverse systems, including skeletal muscle t-tubule Ca²⁺ dynamics , bone marrow interstitial Ca²⁺ quantification , and environmental monitoring of limestone biodeterioration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhod-5N is synthesized through a series of chemical reactions that involve the modification of the rhodamine core structureThe final product is purified using chromatographic techniques to ensure high purity and specificity .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using automated synthesis and purification processes. The compound is often supplied as a tripotassium salt, which is cell-impermeant, or as an acetoxymethyl (AM) ester, which is cell-permeant . The AM ester form is particularly useful for loading the dye into live cells, where it is hydrolyzed by intracellular esterases to release the active dye .
Chemical Reactions Analysis
Types of Reactions
Rhod-5N primarily undergoes complexation reactions with calcium ions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution. The binding of Ca²⁺ to this compound results in a significant increase in fluorescence intensity, which is the basis for its use as a calcium indicator .
Common Reagents and Conditions
The primary reagent involved in the use of this compound is calcium chloride (CaCl₂), which provides the Ca²⁺ ions necessary for the fluorescence response. The dye is typically used in buffered solutions, such as Hanks’ balanced salt solution (HBSS) or Hepes-buffered saline (HBS), to maintain physiological pH and ionic strength .
Major Products Formed
The major product formed in the reaction of this compound with calcium ions is the this compound-Ca²⁺ complex, which exhibits enhanced fluorescence. This complex is stable under physiological conditions and can be detected using fluorescence microscopy or spectroscopy .
Scientific Research Applications
Calcium Measurement in Biological Systems
Rhod-5N is primarily used as a fluorescent indicator for measuring calcium ion concentrations in living cells. Its application has been documented in several studies:
- Skeletal Muscle Studies : In a comparative study of low-affinity fluorescent calcium indicators, this compound was evaluated alongside other indicators like OGB-5N and Fluo-5N. The study found that while this compound could track calcium transients, it exhibited a decline in fluorescence over time, which may affect its reliability for prolonged measurements .
- HeLa Cell Dynamics : this compound has been utilized to investigate calcium dynamics in HeLa cells, demonstrating its effectiveness in monitoring intracellular calcium fluctuations .
Environmental Monitoring
This compound has been employed to assess microbial biodeterioration of limestone. By measuring the calcium released from limestone due to bacterial activity, researchers have used this compound as an indicator of microbial impact on stone materials . This application is crucial for conservation efforts in historical architecture.
Application Area | Methodology | Key Findings |
---|---|---|
Biological Systems | Fluorescent imaging of Ca²⁺ dynamics | Effective but shows fluorescence decline over time |
Environmental Science | Measuring Ca²⁺ release from limestone | Indicates microbial biodeterioration accurately |
Microfluidic Systems
Recent advancements have integrated this compound into microfluidic systems for rapid detection and quantification of metal ions. A study demonstrated the use of this compound within a 3D printed lab-on-valve system, allowing for simultaneous detection of multiple metal ions with high sensitivity . This application highlights the versatility of this compound beyond traditional biological uses.
Case Study 1: Calcium Dynamics in Skeletal Muscle
A study conducted on frog skeletal muscle fibers assessed the performance of various calcium indicators, including this compound. Researchers injected fibers with this compound and monitored the fluorescence response to action potentials. While the dye provided useful data on calcium transients, its declining fluorescence signal over time was noted as a limitation .
Case Study 2: Biodeterioration Assessment
In an investigation into limestone biodeterioration, researchers utilized this compound to measure Ca²⁺ released by endolithic bacteria. The results indicated that this compound could effectively quantify microbial activity affecting stone integrity, thus contributing valuable insights into conservation practices .
Mechanism of Action
Rhod-5N exerts its effects by binding to calcium ions with high specificity. The binding of Ca²⁺ to this compound induces a conformational change in the dye molecule, resulting in a significant increase in fluorescence intensity . This fluorescence enhancement allows researchers to visualize and quantify changes in intracellular calcium levels in real-time. The molecular targets of this compound are the calcium ions themselves, and the primary pathway involved is the calcium signaling pathway .
Comparison with Similar Compounds
Rhod-5N belongs to the BAPTA-based family of Ca²⁺ indicators. Below is a detailed comparison with structurally or functionally related probes:
Table 1: Key Properties of this compound and Comparable Ca²⁺ Indicators
Key Comparisons
Rhod-2 :
- Rhod-2 shares a rhodamine-BAPTA structure but has a much higher Ca²⁺ affinity (Kd ~570 nM), making it suitable for cytoplasmic or mitochondrial Ca²⁺ measurements. However, it saturates rapidly in high-Ca²⁺ environments like the endoplasmic reticulum (ER) or t-tubules, where this compound excels .
Rhod-FF :
- Rhod-FF has a Kd of ~9–19 µM, bridging the gap between Rhod-2 and this compound. It is ideal for ER Ca²⁺ (~100–500 µM) but less effective for mM-level Ca²⁺ in extracellular or mineralized systems .
Fluo-8 :
- Fluo-8 is a fluorescein-based indicator with high brightness and fast response times. However, its Mg²⁺ sensitivity and green emission limit its use in systems with high Mg²⁺ or GFP-based multiplexing .
Environmental Probes (e.g., FluoZin-3) :
- While FluoZin-3 and Newport Green are Zn²⁺-specific, this compound’s insensitivity to Mg²⁺ and stability in high ionic strength (e.g., seawater) make it unique for environmental Ca²⁺ monitoring .
Q & A
Basic Research Questions
Q. How does Rhod-5N’s Ca²⁺ affinity (Kd ≈ 320 µM) influence its applicability in high-calcium cellular compartments?
this compound’s low Ca²⁺ binding affinity makes it uniquely suited for studying high-concentration Ca²⁺ environments (e.g., endoplasmic reticulum, t-tubules), where high-affinity probes (e.g., Fura-2) saturate prematurely. To validate its use:
- Calibrate using Hill equations provided by suppliers to establish dynamic range (10 µM–1 mM Ca²⁺) .
- Compare fluorescence responses in controlled buffer systems (e.g., pH 7.0 phosphate buffer) to avoid pH-dependent artifacts .
Q. What experimental conditions optimize this compound’s fluorescence signal-to-noise ratio in cation detection?
- pH optimization : Test buffered solutions (pH 4.0–10.0); pH 7.0 maximizes fluorescence intensity while minimizing background noise .
- Concentration titration : Use 2 µM this compound for Cd²⁺ detection (6 µM Cd²⁺ excess) to balance signal amplification and background .
- Detection timing : Measure fluorescence within 10–30 minutes post-reaction to ensure signal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound data arising from cross-reactivity with Cd²⁺ or pH fluctuations?
- Methodological controls :
- Pre-treat samples with Cd²⁺ chelators (e.g., TPEN) to isolate Ca²⁺-specific signals .
- Use pH-insensitive reference probes (e.g., Rhod-4) to normalize fluorescence across experimental conditions .
Q. What strategies improve quantitative [Ca²⁺]ₛₜ estimates using this compound in dynamic cellular systems (e.g., contracting cardiomyocytes)?
- In situ calibration : Co-load cells with Cd²⁺ during t-tubule sealing to maximize this compound fluorescence and validate probe retention .
- Dynamic range extension : Combine ratio-metric imaging (e.g., dual-wavelength excitation) with kinetic modeling to account for rapid Ca²⁺ transients .
Q. How should researchers address this compound’s limitations in low-Ca²⁺ environments or leaky cellular compartments?
- Leakage mitigation : Use impermeant quenchers (e.g., Mn²⁺) in extracellular solutions to suppress background from leaked probes .
- Signal amplification : Pair this compound with quantum dot-based cation-exchange systems (e.g., CdSe → Ag⁺) to enhance sensitivity in low-Ca²⁺ regimes .
Q. Methodological and Analytical Challenges
Q. What statistical frameworks are recommended for analyzing this compound fluorescence data with inherent variability?
- Apply non-linear regression models (e.g., Hill equation) to fit Ca²⁺-binding curves, incorporating error propagation from pH and Cd²⁺ interference .
- Use bootstrapping or Monte Carlo simulations to quantify uncertainty in [Ca²⁺]ₛₜ estimates derived from fluorescence ratios .
Q. How can this compound be integrated with other probes for multi-ionic imaging without spectral overlap?
- Spectral unmixing : Pair this compound (ex/em ≈ 546/580 nm) with blue-shifted probes (e.g., Fluo-4) and validate via confocal line-scanning to minimize crosstalk .
- Temporal separation : Use sequential excitation protocols to isolate signals from co-loaded probes .
Q. Ethical and Reproducibility Considerations
Q. What documentation standards ensure reproducibility of this compound-based studies?
- Report detailed protocols for probe loading (e.g., 5 µM this compound AM, 2 mM probenecid to prevent efflux) and calibration conditions (pH, temperature) .
- Adhere to the Beilstein Journal’s guidelines: Provide raw fluorescence data and analysis scripts as supplementary materials .
Q. How should conflicting results from this compound studies be addressed in peer-reviewed literature?
- Disclose all experimental variables (e.g., buffer composition, cell type-specific dye retention) that may explain discrepancies .
- Encourage open-data practices, such as depositing datasets in repositories like Zenodo, to enable reanalysis .
Q. Emerging Applications and Innovations
Q. Can this compound be adapted for non-mammalian systems or engineered organelles?
Properties
Molecular Formula |
C39H36K3N5O13 |
---|---|
Molecular Weight |
900.0 g/mol |
IUPAC Name |
tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-nitrophenoxy]ethoxy]-N-(carboxylatomethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate |
InChI |
InChI=1S/C39H39N5O13.3K/c1-40(2)24-6-9-27-31(16-24)57-32-17-25(41(3)4)7-10-28(32)39(27)23-5-11-29(42(19-35(45)46)20-36(47)48)33(15-23)55-13-14-56-34-18-26(44(53)54)8-12-30(34)43(21-37(49)50)22-38(51)52;;;/h5-12,15-18H,13-14,19-22H2,1-4H3,(H3-,45,46,47,48,49,50,51,52);;;/q;3*+1/p-3 |
InChI Key |
JLZGTFWLMRDWKD-UHFFFAOYSA-K |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)[O-])CC(=O)[O-])OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
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